An In-Depth Technical Guide to Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride: Structure, Synthesis, and Significance
An In-Depth Technical Guide to Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride: Structure, Synthesis, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of sterically constrained bioisosteres into molecular scaffolds is a pivotal strategy in modern medicinal chemistry for the modulation of pharmacological profiles. Among these, the cyclobutane moiety has garnered significant interest due to its unique conformational rigidity and its ability to serve as a metabolically stable, three-dimensional pharmacophore. This technical guide provides a comprehensive overview of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride, a compound of interest for its potential applications in drug discovery. This document will delineate its chemical structure, propose a detailed synthetic pathway, discuss its physicochemical properties, and explore its relevance in the broader context of medicinal chemistry.
Chemical Identity and Structure
Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is the hydrochloride salt of the parent compound, Ethyl 2-(1-(benzylamino)cyclobutyl)acetate. The presence of the hydrochloride moiety enhances the compound's solubility in aqueous media, a desirable property for many biological and pharmaceutical applications.
Molecular Formula: C₁₅H₂₂ClNO₂
Molecular Weight: 283.80 g/mol
CAS Number: While the CAS number for the free base is 1223573-54-3, a specific CAS number for the hydrochloride salt is not universally cataloged but has been listed by some suppliers as 2703756-54-9.[1]
The chemical structure consists of a central cyclobutane ring, which is substituted at the C1 position with both a benzylamino group and an ethyl acetate moiety. The rigid, puckered conformation of the cyclobutane ring imparts a distinct three-dimensional geometry to the molecule.[1]
Caption: Chemical structure of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride.
Proposed Synthesis Protocol
A specific, peer-reviewed synthesis for Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride has not been prominently published. However, based on established organic chemistry principles for the formation of α-amino esters, a plausible and efficient synthetic route can be devised. The proposed pathway involves a two-step process: a reductive amination to form the core structure, followed by salt formation.
Step 1: Reductive Amination for the Synthesis of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate (Free Base)
This step involves the reaction of Ethyl 2-(1-oxocyclobutyl)acetate with benzylamine in the presence of a reducing agent. Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.
Reaction:
Ethyl 2-(1-oxocyclobutyl)acetate + Benzylamine --(Reducing Agent)--> Ethyl 2-(1-(benzylamino)cyclobutyl)acetate
Detailed Protocol:
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Reaction Setup: To a solution of Ethyl 2-(1-oxocyclobutyl)acetate (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) at room temperature, add benzylamine (1.1 eq).
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Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise over 30 minutes. These reagents are preferred for their selectivity in reducing imines in the presence of esters.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure free base, Ethyl 2-(1-(benzylamino)cyclobutyl)acetate.
Step 2: Hydrochloride Salt Formation
The final step is the protonation of the secondary amine with hydrochloric acid to form the desired hydrochloride salt.
Reaction:
Ethyl 2-(1-(benzylamino)cyclobutyl)acetate + HCl --(Solvent)--> Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride
Detailed Protocol:
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Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of a dry, aprotic solvent such as diethyl ether or ethyl acetate.
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Acidification: To this solution, add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. The pH should be acidic.
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Isolation: Collect the resulting precipitate by vacuum filtration.
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Washing and Drying: Wash the solid with cold diethyl ether to remove any unreacted starting material and solvent. Dry the product under vacuum to yield Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride as a stable, crystalline solid.
Caption: Proposed two-step synthesis of Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride.
Physicochemical Properties and Spectral Data
The following table summarizes the predicted and known physicochemical properties of the parent compound and its hydrochloride salt. Experimental data for the hydrochloride salt is limited in publicly available literature; therefore, some values are based on the properties of the free base and general characteristics of similar hydrochloride salts.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₂₂ClNO₂ | Calculated |
| Molecular Weight | 283.80 g/mol | Calculated |
| Appearance | White to off-white solid | Expected for a hydrochloride salt |
| Melting Point | Not available | Expected to be higher than the free base |
| Boiling Point (Free Base) | 340.5 ± 15.0 °C (Predicted) | ChemicalBook |
| Solubility | Soluble in water, methanol | Expected for a hydrochloride salt |
| pKa (Conjugate Acid) | ~9-10 (Predicted) | Typical for secondary amines |
Expected Spectral Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm range), a singlet for the benzylic CH₂ group, multiplets for the cyclobutane ring protons, and signals for the ethyl group of the ester (a quartet and a triplet). The N-H proton of the ammonium salt might appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the benzylic carbon, the quaternary carbon of the cyclobutane ring, the other cyclobutane carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the ammonium salt (around 2400-2800 cm⁻¹, often broad), C=O stretching of the ester (around 1730-1750 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching.
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Mass Spectrometry: The mass spectrum (ESI+) would be expected to show the molecular ion peak for the free base (m/z [M+H]⁺ at approximately 248.16).
Applications and Significance in Drug Discovery
The inclusion of a cyclobutane ring in drug candidates is a strategic approach to enhance their pharmacological properties.[2][3] The rigid and puckered nature of the cyclobutane scaffold can confer several advantages:
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Conformational Restriction: The cyclobutane ring locks the substituents in specific spatial orientations, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[4]
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Improved Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other cyclic systems, potentially leading to an improved pharmacokinetic profile.[2]
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Novelty and Patentability: The use of less common scaffolds like cyclobutane can provide a pathway to novel chemical entities with new intellectual property claims.
Given these advantages, Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a secondary amine and an ester group provides two reactive handles for further chemical modifications, allowing for its incorporation into a variety of molecular architectures. Potential areas of application could include the development of enzyme inhibitors, receptor antagonists, or other bioactive compounds where the three-dimensional arrangement of the benzyl and ethyl acetate groups is crucial for activity. The benzylamino moiety is a common feature in many biologically active compounds, and its combination with the unique cyclobutane scaffold makes this a molecule of significant interest for lead optimization programs.[5]
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is not widely available. Therefore, handling precautions should be based on the safety profiles of structurally related compounds, namely benzylamines and amine hydrochlorides.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
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Toxicity: Benzylamine and related compounds can be irritants to the skin, eyes, and respiratory tract.[7] The oral toxicity of benzylamine is considered modest.[2][3]
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5]
-
Inhalation: Move the individual to fresh air.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Conclusion
Ethyl 2-(1-(benzylamino)cyclobutyl)acetate hydrochloride is a structurally interesting molecule that combines the desirable features of a conformationally restricted cyclobutane scaffold with versatile functional groups. While detailed experimental data is sparse in the public domain, its synthesis is achievable through standard organic chemistry methodologies. Its potential as a building block in medicinal chemistry is significant, offering a platform for the development of novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic properties. As with all chemical compounds, appropriate safety precautions should be taken during handling and use.
References
- Bentley, A., et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry.
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INCHEM. ICSC 1338 - BENZYLAMINE. Available at: [Link]
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PMC. Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. (2025). Available at: [Link]
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ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019). Available at: [Link]
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EMD Millipore. Safety Data Sheet Hydrochloric Acid 34-37% OmniTrace®. Available at: [Link]
-
SLAC National Accelerator Laboratory. Hydrochloric Acid Safe Handling Guideline. (2013). Available at: [Link]
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